molecular formula C11H15N3O B12076527 2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide

2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide

Katalognummer: B12076527
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: PQZNOCRSBWAIMM-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide is a compound that features a pyrrolidine ring, a pyridine ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the cyclization of a suitable precursor, such as a pyrrolidine derivative, under specific reaction conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide is unique due to its specific combination of a pyrrolidine ring, a pyridine ring, and a carboxamide group. This unique structure contributes to its distinct biological activities and its potential as a versatile scaffold in drug discovery .

Eigenschaften

Molekularformel

C11H15N3O

Molekulargewicht

205.26 g/mol

IUPAC-Name

2-methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O/c1-8-10(3-2-5-13-8)11(15)14-9-4-6-12-7-9/h2-3,5,9,12H,4,6-7H2,1H3,(H,14,15)/t9-/m1/s1

InChI-Schlüssel

PQZNOCRSBWAIMM-SECBINFHSA-N

Isomerische SMILES

CC1=C(C=CC=N1)C(=O)N[C@@H]2CCNC2

Kanonische SMILES

CC1=C(C=CC=N1)C(=O)NC2CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.